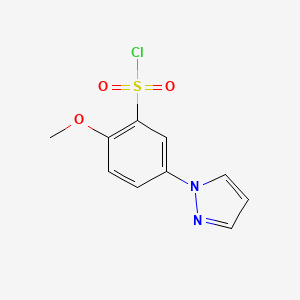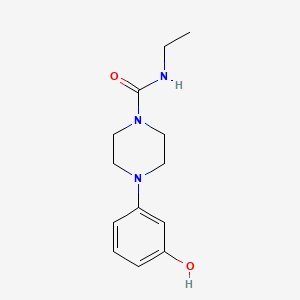
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
Overview
Description
The compound “1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “1-(3-Hydroxyphenyl)” part suggests the presence of a phenyl ring (a derivative of benzene) with a hydroxyl group attached at the third carbon. The “4-ethylcarbamoyl” part indicates an ethylcarbamoyl group attached at the fourth carbon of the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a piperazine ring with a phenyl ring attached at one position and an ethylcarbamoyl group at another position. The exact structure and the positions of these attachments would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions . The specific reactions that “1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine” might undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, as a piperazine derivative, this compound is likely to be a solid at room temperature, and its solubility in various solvents would depend on the specific substituents present .Scientific Research Applications
Opioid Receptor Antagonists
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine derivatives have been identified as pure opioid receptor antagonists, offering potential therapeutic applications for opioid-related disorders. These compounds, such as N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine, exhibit low nanomolar potencies at μ, δ, and κ receptors, demonstrating their effectiveness as opioid antagonists (Carroll et al., 2010).
Dopamine Transporter Ligands
Derivatives of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine have been explored as long-acting dopamine transporter ligands, potentially beneficial in treating cocaine abuse. These derivatives exhibit significant enantioselectivity, with particular enantiomers displaying higher dopamine transporter (DAT) affinity. The structural modifications, such as the two-carbon spacer between the hydroxyl group and the piperazine ring, influence the binding affinity and selectivity for DAT and serotonin transporter (SERT) (Hsin et al., 2002).
Anti-Cancer Activity
Heterocyclic compounds based on 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine have demonstrated anti-bone cancer activity. One such compound, 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, was found to be effective against human bone cancer cell lines. Molecular docking studies have also indicated its potential antiviral activity by targeting specific protein binding sites (Lv et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-4-(3-hydroxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-13(18)16-8-6-15(7-9-16)11-4-3-5-12(17)10-11/h3-5,10,17H,2,6-9H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZLDKAKYLKOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)
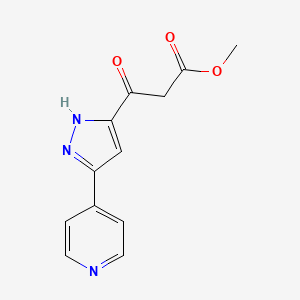
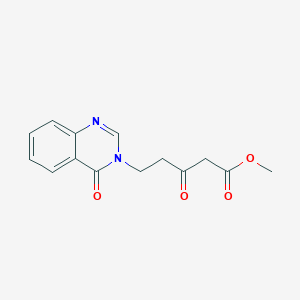
![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)
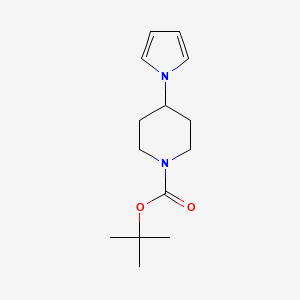
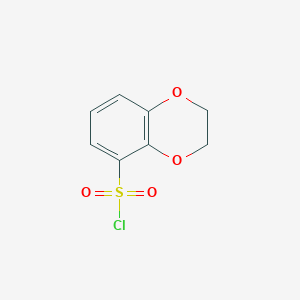
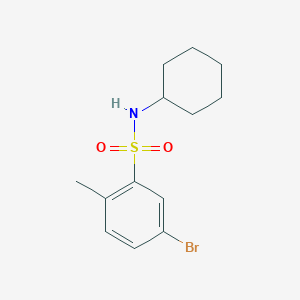
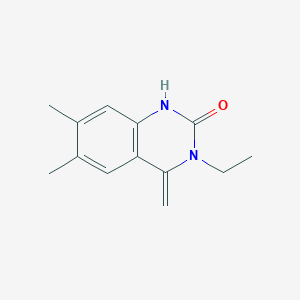
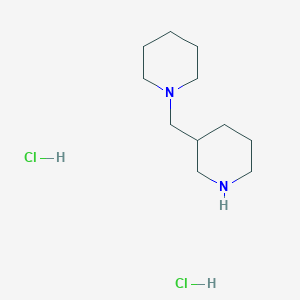
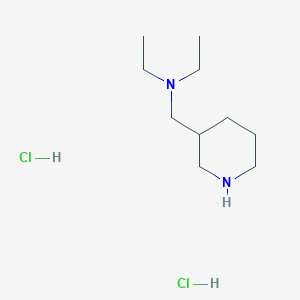
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
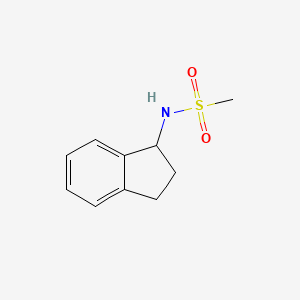
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)
